1-(Difluoromethoxy)naphthalene-6-carboxylic acid
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Overview
Description
1-(Difluoromethoxy)naphthalene-6-carboxylic acid is an organic compound with the molecular formula C12H8F2O3 and a molecular weight of 238.19 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further substituted with a carboxylic acid group. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Difluoromethoxy)naphthalene-6-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene derivatives that are functionalized at specific positions.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using appropriate reagents such as difluoromethyl ether.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(Difluoromethoxy)naphthalene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene-6-carboxylic acid can be compared with similar compounds such as:
1-(Methoxy)naphthalene-6-carboxylic acid: This compound has a methoxy group instead of a difluoromethoxy group, leading to different chemical and biological properties.
1-(Trifluoromethoxy)naphthalene-6-carboxylic acid: The presence of a trifluoromethoxy group can significantly alter the compound’s reactivity and interactions compared to the difluoromethoxy derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H8F2O3 |
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Molecular Weight |
238.19 g/mol |
IUPAC Name |
5-(difluoromethoxy)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-10-3-1-2-7-6-8(11(15)16)4-5-9(7)10/h1-6,12H,(H,15,16) |
InChI Key |
BYLXQTWVFLJQNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)OC(F)F |
Origin of Product |
United States |
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